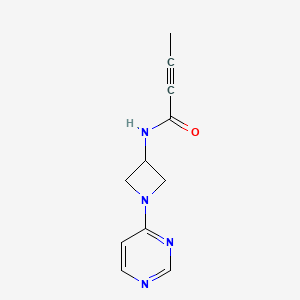
3-Hydroxy-2-iodocyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-iodocyclohex-2-en-1-one: is an organic compound with the molecular formula C6H7IO2 and a molecular weight of 238.02 g/mol . It is characterized by the presence of a hydroxyl group and an iodine atom attached to a cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-iodocyclohex-2-en-1-one typically involves the reaction of cyclohexene with iodine and hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an iodonium ion intermediate, which subsequently undergoes nucleophilic attack by water to form the desired product .
Industrial Production Methods: This may include controlling the temperature, reaction time, and concentration of reagents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Hydroxy-2-iodocyclohex-2-en-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of cyclohexanol derivatives.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products:
Oxidation: Formation of cyclohexane-1,3-dione or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
Chemistry: 3-Hydroxy-2-iodocyclohex-2-en-1-one is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products .
Biology: In biological research, this compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-iodocyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and iodine atom play crucial roles in its binding affinity and reactivity. The compound can modulate enzyme activity by acting as a competitive inhibitor or by forming covalent bonds with active site residues .
Comparison with Similar Compounds
2-Iodocyclohexanone: Similar in structure but lacks the hydroxyl group.
3-Hydroxycyclohex-2-en-1-one: Similar but lacks the iodine atom.
2-Iodo-1,3-cyclohexanedione: Contains two carbonyl groups instead of one hydroxyl group.
Uniqueness: 3-Hydroxy-2-iodocyclohex-2-en-1-one is unique due to the presence of both a hydroxyl group and an iodine atom on the cyclohexene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
3-hydroxy-2-iodocyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IO2/c7-6-4(8)2-1-3-5(6)9/h8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFGOJAUQXBSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2980561.png)
![3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2980563.png)


![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide](/img/structure/B2980567.png)

![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2980571.png)
![2-(4-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2980572.png)
![N-cyclohexyl-2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2980573.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2980574.png)
![Tert-butyl N-[3-(2-azidoethyl)cyclobutyl]carbamate](/img/structure/B2980576.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2980577.png)
![N-(3-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2980579.png)
![6-[4-(5-Bromothiophen-2-yl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2980582.png)
